5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide
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Overview
Description
5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetyl group, a phenylethyl group, and a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction using 2-phenylethylamine.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The acetyl and phenylethyl groups may facilitate binding to enzymes or receptors, while the thiophene ring can participate in electron transfer processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-thiophenecarboxamide: Lacks the phenylethyl group, which may affect its binding properties and reactivity.
N-(2-phenylethyl)-2-thiophenecarboxamide: Lacks the acetyl group, which may influence its chemical behavior and applications.
2-thiophenecarboxamide: Lacks both the acetyl and phenylethyl groups, making it less complex and potentially less versatile.
Uniqueness
5-acetyl-N-(2-phenylethyl)-2-thiophenecarboxamide is unique due to the presence of both the acetyl and phenylethyl groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H15NO2S |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-acetyl-N-(2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)13-7-8-14(19-13)15(18)16-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
InChI Key |
LXBPERFAUJHQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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